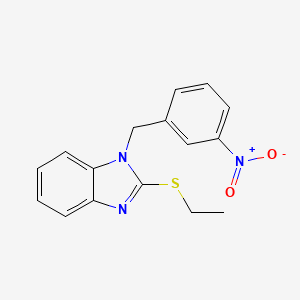
2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For example, N-Methyl-2-(4-phenoxyphenoxy) acetamide is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009). Another method involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol in DMF with anhydrous potassium carbonate (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide has been studied, revealing that they crystallize as non-planar discrete molecules linked by hydrogen bonds (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide exhibit various chemical reactions, primarily involving the formation of hydrogen bonds. These bonds play a crucial role in determining the physical and chemical properties of these compounds (Rohan A. Davis & P. Healy, 2010).
Physical Properties Analysis
The physical properties of related compounds depend on their molecular structure and intermolecular interactions. The crystallographic analysis provides insights into the geometric parameters and molecular conformation (B. Gowda et al., 2007).
Chemical Properties Analysis
Chemical properties of these compounds are characterized by spectroscopic techniques such as IR, MS, and NMR spectroscopy. These techniques help in understanding the functional groups and bonding nature within the molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been synthesized and characterized in various studies. For instance, research conducted by Fuloria et al. (2009) involved the synthesis of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives through the reaction of 2-(4-chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes. These compounds were further cyclized with thioglycolic acid to yield 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives, which were evaluated for their antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).
Anticancer, Anti-inflammatory, and Analgesic Activities
Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The study utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The compounds were assessed for their activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), anti-inflammatory, and analgesic activities. Results revealed that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, with one compound, in particular, showing promising results in all tested activities (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Studies and Herbicide Analysis
In environmental science, the metabolism of chloroacetamide herbicides, which are structurally related to 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide, has been studied to understand their behavior in biological systems. For example, Coleman et al. (2000) examined the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. The study highlighted the complex metabolic pathways involved in the bioactivation of these compounds, which could potentially lead to carcinogenic outcomes (Coleman, Linderman, Hodgson, & Rose, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-10-7-11(4-5-13(10)15)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSASIHFSXPJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-YL)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)
![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)
![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)
![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)
![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)